Sertraline-d3 Hydrochloride
Description
Overview of Sertraline (B1200038) as a Parent Compound in Pharmaceutical Research Contexts
Sertraline is a widely prescribed antidepressant medication. nih.govnih.gov It is administered orally as a hydrochloride salt to treat a range of conditions including major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and post-traumatic stress disorder (PTSD). nih.govnih.govwikipedia.org
Structurally, sertraline belongs to the class of tetralins. nih.gov It is a naphthalenamine derivative, specifically (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. nih.govwikipedia.org
Pharmacologically, sertraline is classified as a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govwikipedia.orgdrugbank.com Its primary mechanism of action is to potently and specifically inhibit the reuptake of the neurotransmitter serotonin at the presynaptic neuron by binding to the serotonin transporter (SERT). nih.govwikipedia.orgnih.gov This leads to an increased concentration of serotonin in the synaptic cleft, potentiating serotonergic activity in the central nervous system. wikipedia.orgnih.gov It is highly selective for the serotonin transporter over transporters for norepinephrine (B1679862) and dopamine. caymanchem.com Sertraline is extensively metabolized in the liver, primarily through N-demethylation by enzymes like CYP2B6 and CYP2C19, to form its main metabolite, N-desmethylsertraline, which is significantly less active than the parent compound. drugbank.comnih.govtheclinivex.com
Sertraline-d3 Hydrochloride is a stable isotope-labeled version of sertraline hydrochloride. medchemexpress.com In this compound, three hydrogen atoms on the N-methyl group have been replaced with deuterium (B1214612) atoms. caymanchem.comsigmaaldrich.com
The primary and most common application of this compound is as an internal standard for quantitative bioanalysis. caymanchem.comsigmaaldrich.com In techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with very similar chemical and physical properties to the analyte (in this case, sertraline) that is added in a known quantity to samples. caymanchem.comsigmaaldrich.com Because Sertraline-d3 has a slightly higher mass than sertraline due to the deuterium atoms, it can be distinguished by the mass spectrometer, yet it behaves almost identically during sample extraction, derivatization, and chromatography. nih.gov This allows for more accurate and precise quantification of sertraline levels in biological matrices like blood, plasma, or tissues. sigmaaldrich.comfaa.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1/i1D3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-FEGLBNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Physicochemical Characterization of Sertraline D3 Hydrochloride
Advanced Synthetic Approaches for Deuterium (B1214612) Incorporation into Sertraline (B1200038) Analogs
The introduction of deuterium into a complex molecule like sertraline requires a synthetic approach that is both efficient and highly selective to ensure the label is placed at the desired position without affecting the rest of the molecular structure.
Chemical Synthesis Routes for N-Methyl-d3 Labeling
The most direct and regioselective method for the synthesis of Sertraline-d3 Hydrochloride involves the N-alkylation of its precursor, N-desmethylsertraline, using a deuterated methylating agent. N-desmethylsertraline, the primary metabolite of sertraline, serves as the ideal starting material for this late-stage isotopic labeling. google.comwikipedia.orgresearchgate.netnih.gov
The key reaction is a nucleophilic substitution where the secondary amine of N-desmethylsertraline attacks the electrophilic carbon of a trideuteromethylating agent, typically trideuteromethyl iodide (CD₃I). researchgate.net This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydroiodic acid byproduct, driving the reaction to completion.
Reaction Scheme: The synthesis can be summarized as follows:
Starting Material: N-desmethylsertraline.
Reagent: Trideuteromethyl iodide (CD₃I).
Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
Solvent: A polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF).
Reaction: The N-desmethylsertraline is dissolved in the solvent, the base is added, followed by the addition of CD₃I. The mixture is stirred, often at a slightly elevated temperature, to facilitate the reaction.
Work-up and Purification: Following the reaction, the product is isolated through standard organic chemistry techniques, such as extraction and column chromatography, to yield the free base of Sertraline-d3.
Salt Formation: The purified Sertraline-d3 free base is then treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to precipitate the final product, this compound.
This method provides the desired isotopically labeled compound with a high degree of chemical and isotopic purity.
Considerations for Deuteration Efficiency and Regioselectivity in Complex Organic Molecules
When synthesizing deuterated compounds, particularly for use as analytical standards, achieving high deuteration efficiency and precise regioselectivity is critical.
Deuteration Efficiency: This refers to the percentage of molecules that have successfully incorporated the desired number of deuterium atoms. For Sertraline-d3, the target is to have three deuterium atoms on the N-methyl group. The efficiency is primarily dependent on the isotopic purity of the deuterating reagent (CD₃I). Commercially available CD₃I often has an isotopic enrichment of over 99%, which directly translates to a high deuteration efficiency in the final product. isotope.com Incomplete reactions or the presence of protic impurities can lower this efficiency.
Regioselectivity: This is the control of placing the deuterium label at a specific location within the molecule. The N-alkylation strategy described above is highly regioselective. The secondary amine on N-desmethylsertraline is the most nucleophilic site available for reaction with methyl iodide, ensuring that the -CD₃ group is exclusively attached to the nitrogen atom. This contrasts with other deuteration methods, such as catalytic hydrogen-isotope exchange, which can lead to deuterium scrambling at various positions across the molecule, especially at C-H bonds adjacent to heteroatoms or aromatic rings. nih.govresearchgate.net The synthetic route starting from N-desmethylsertraline avoids this issue, providing a product with a precisely located isotopic label.
Spectroscopic and Analytical Techniques for Isotopic Purity Assessment of this compound
Following synthesis, rigorous analytical testing is required to confirm the chemical identity, isotopic incorporation, and purity of this compound. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques used for this characterization. rsc.org
High-Resolution Mass Spectrometry for Deuterium Incorporation Analysis (e.g., ESI-MS, LC-MS/MS for isotopologue distribution)
High-resolution mass spectrometry (HRMS) is a powerful tool for verifying the successful synthesis of deuterated compounds. nih.gov It provides an extremely accurate mass measurement, allowing for the differentiation between the unlabeled compound and its deuterated isotopologues. Techniques such as electrospray ionization (ESI) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed. acs.orgnih.govresearchgate.net
The analysis confirms:
Mass Shift: The molecular weight of Sertraline-d3 is approximately 3 daltons (Da) higher than that of unlabeled Sertraline due to the replacement of three hydrogen atoms (atomic mass ≈ 1.008 Da) with three deuterium atoms (atomic mass ≈ 2.014 Da). HRMS can detect this mass difference with high precision.
Isotopologue Distribution: By examining the mass spectrum, the relative abundance of different isotopologues (d₀, d₁, d₂, d₃) can be determined. A successful synthesis will show a dominant peak corresponding to the protonated molecule of Sertraline-d3 ([M+H]⁺ at m/z 309.1), with minimal signals for the unlabeled (m/z 306.1) and partially deuterated versions. nih.gov
Isotopic Purity Calculation: The isotopic purity can be calculated from the relative intensities of the isotopologue peaks after correcting for the natural abundance of isotopes like ¹³C. researchgate.netnih.gov The formula for isotopic purity is typically:
Isotopic Purity (%) = [Intensity(d₃) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃))] x 100
The following table summarizes the key mass spectrometry data for Sertraline and its d₃ analog.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Protonated Ion [M+H]⁺ (m/z) | Characteristic MS/MS Fragment (m/z) |
|---|---|---|---|---|
| Sertraline | C₁₇H₁₇Cl₂N | 305.074 | 306.1 | 159.1 |
| Sertraline-d3 | C₁₇H₁₄D₃Cl₂N | 308.093 | 309.1 | 275.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
While mass spectrometry confirms that deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact location of the deuterium atoms within the molecule. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Sertraline, the N-methyl group produces a characteristic singlet signal. For Sertraline-d3, this signal should be absent or significantly reduced in intensity, which provides strong evidence that the protons of the methyl group have been replaced by deuterium. studymind.co.uk All other proton signals corresponding to the sertraline backbone should remain unchanged. drugbank.comresearchgate.netchemicalbook.comresearchgate.net
²H NMR (Deuterium NMR): A deuterium NMR spectrum provides direct evidence of the label. A single resonance peak will appear at the chemical shift corresponding to the N-methyl position, confirming the presence of deuterium at the intended site. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), this signal is unambiguous proof of isotopic enrichment. wikipedia.org
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum also provides definitive structural information. The carbon atom of a standard -CH₃ group appears as a quartet. In contrast, the carbon of the -CD₃ group in Sertraline-d3 will appear as a septet (or a broadened multiplet) due to C-D coupling (deuterium has a nuclear spin of 1). Furthermore, the resonance of this carbon will be shifted slightly upfield compared to its non-deuterated counterpart, an effect known as an isotopic shift.
The table below outlines the expected NMR spectral changes upon deuteration.
| Spectroscopy Type | Sertraline (N-CH₃) | Sertraline-d3 (N-CD₃) | Observation |
|---|---|---|---|
| ¹H NMR | Singlet for N-CH₃ protons | Absence of N-CH₃ singlet | Confirms replacement of H with D |
| ²H NMR | No significant signal | Singlet at N-methyl chemical shift | Directly detects the D label at the correct position |
| ¹³C NMR | Quartet for N-CH₃ carbon | Septet for N-CD₃ carbon with upfield shift | Confirms C-D bonds at the methyl carbon |
Analytical Method Development and Validation with Sertraline D3 Hydrochloride As an Internal Standard
Role of Deuterated Analogs as Internal Standards in Quantitative Bioanalysis
Stable isotopically labeled (SIL) compounds are widely considered the gold standard for internal standards in quantitative bioanalysis, especially in methods employing liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net Deuterated analogs, such as Sertraline-d3 Hydrochloride, are a common form of SIL internal standards, chosen because deuterium (B1214612) (²H or D) can be readily incorporated into organic molecules. aptochem.com An ideal internal standard co-elutes with the analyte and exhibits the same extraction recovery and ionization response, which allows it to compensate for variability during sample preparation and analysis. aptochem.com
Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. wikipedia.org This "isotope-labeled standard," such as this compound, is chemically identical to the analyte (sertraline) but has a different mass due to the presence of heavier isotopes. nih.gov
The core principle of IDMS is that the isotopically labeled internal standard is affected by all sample preparation steps (e.g., extraction, evaporation, derivatization) and potential instrumental variations in the same way as the endogenous analyte. aptochem.com Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, quantification is based on the ratio of their signal responses, not on the absolute signal of the analyte. wikipedia.org This use of signal ratios corrects for analyte loss during sample processing and compensates for fluctuations in instrument performance, leading to significantly improved accuracy and precision. wikipedia.orgnih.gov IDMS is considered a high-accuracy method and is used by national metrology institutes for producing certified reference materials. wikipedia.org
Advantages of this compound in Mitigating Matrix Effects and Improving Assay Precision
Biological samples like plasma and blood are complex matrices containing numerous endogenous compounds. These compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte signal, causing inaccurate and imprecise quantification. clearsynth.com
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to correct for these matrix effects. clearsynth.comlcms.cz Key advantages include:
Co-elution and Identical Physicochemical Properties : this compound has nearly identical chemical and physical properties to sertraline (B1200038). This ensures that it co-elutes during chromatographic separation and behaves similarly during sample extraction and ionization. aptochem.com
Compensation for Ionization Variability : Since the internal standard and the analyte are present in the same sample droplet entering the mass spectrometer's ion source, any matrix-induced suppression or enhancement of ionization will affect both compounds to a similar degree. By measuring the ratio of the analyte to the internal standard, these variations are effectively canceled out. nih.gov
Improved Precision and Accuracy : By correcting for both physical losses during sample preparation and variability from matrix effects, this compound significantly enhances the precision and accuracy of the assay. scispace.comresearchgate.net This allows for reliable quantification of sertraline even at low concentrations in complex biological fluids. cerilliant.com
Chromatographic Separation Strategies for Sertraline and its Analogs
The effective separation of sertraline from its metabolites and endogenous interferences is crucial for accurate quantification. Both liquid chromatography (LC) and gas chromatography (GC) have been successfully developed for this purpose, often in conjunction with mass spectrometry.
Liquid Chromatography (LC) Method Development: Stationary and Mobile Phase Optimization
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques for the analysis of sertraline in various samples. researchgate.netsciforum.netpsychiatriapolska.pl The development of a robust LC method involves careful optimization of the stationary phase (the column) and the mobile phase.
Stationary Phase : Reversed-phase columns are predominantly used for sertraline analysis. The most common stationary phase is C18 (or ODS), which consists of silica (B1680970) particles bonded with 18-carbon alkyl chains. researchgate.netijpsr.comclinpgx.org C8 columns are also utilized. researchgate.net These nonpolar stationary phases are effective at retaining and separating moderately polar compounds like sertraline from more polar matrix components.
Mobile Phase : The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers. nih.govhilarispublisher.comsciforum.net The aqueous component is often acidified with additives like formic acid, orthophosphoric acid, or a phosphate (B84403) buffer to control the pH. researchgate.netsciforum.netsciforum.net Operating at an acidic pH ensures that sertraline, a basic compound, is in its ionized form, which generally results in better peak shape and retention on reversed-phase columns.
Gas Chromatography (GC) Method Development for Volatile Derivatized Analytes
Gas chromatography, typically coupled with mass spectrometry (GC-MS), provides an alternative approach for sertraline analysis. nih.govresearchgate.net Since sertraline and its primary metabolite, desmethyl-sertraline, are not sufficiently volatile for direct GC analysis, a derivatization step is required. nih.govresearchgate.net This chemical modification process converts the analytes into more volatile and thermally stable derivatives.
A common derivatizing agent used for sertraline is heptafluorobutyric anhydride (B1165640) (HFBA). nih.govresearchgate.net The derivatization reaction involves acylation of the amine groups on sertraline and desmethyl-sertraline. The resulting fluorinated derivatives are highly volatile and exhibit excellent chromatographic properties. Separation is typically achieved using a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). mdpi.com
Optimization of Chromatographic Conditions for Compound Resolution and Retention
The primary goals of optimizing chromatographic conditions are to achieve adequate resolution between the analyte, internal standard, and other compounds, ensure symmetrical peak shapes, and maintain a reasonable analysis time.
For Liquid Chromatography , key optimization parameters include:
Mobile Phase Composition : The ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer is adjusted to control the retention time of sertraline. Increasing the organic content decreases retention time, while decreasing it increases retention time. nih.gov
pH of the Mobile Phase : The pH is a critical factor for ionizable compounds like sertraline. Adjusting the pH affects the analyte's ionization state, which in turn influences its retention and peak shape. x-mol.com
Flow Rate and Column Temperature : These parameters are fine-tuned to improve separation efficiency and reduce run time. For instance, a flow rate of 1.0 mL/min is common in many HPLC methods for sertraline. researchgate.netnih.gov
For Gas Chromatography , optimization focuses on:
Temperature Program : The GC oven temperature is programmed to ramp up over the course of the analysis. This allows for the separation of compounds with different boiling points, ensuring that the derivatized sertraline and its internal standard are well-resolved from other components.
Carrier Gas Flow Rate : The flow rate of the carrier gas (usually helium) is optimized to achieve the best separation efficiency. mdpi.com
Derivatization Reaction : The conditions for the derivatization reaction, such as temperature and time, are optimized to ensure a complete and reproducible conversion of the analyte to its derivative. researchgate.net
Table of Compounds
Advanced Mass Spectrometric Detection for this compound Quantification
Mass spectrometry is a powerful analytical technique that provides high sensitivity and selectivity for the detection and quantification of sertraline and its deuterated internal standard, sertraline-d3.
Triple quadrupole (QqQ) mass spectrometry operating in the Selected Reaction Monitoring (SRM) mode is a widely employed technique for the quantification of sertraline, with sertraline-d3 as the internal standard. core.ac.uk This method offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For sertraline, a common transition monitored is m/z 306 -> 159. researchgate.netnih.gov The selection of a specific and stable fragment ion unique to the parent molecule ensures minimal interference from other compounds in the matrix.
Understanding the fragmentation patterns of both sertraline and sertraline-d3 is essential for developing robust SRM methods. The fragmentation of protonated sertraline has been studied to elucidate its structure. nih.gov In mass spectrometry, fragmentation is the process where molecular ions break down into smaller, charged fragments. wikipedia.org The pattern of these fragments is unique to the molecule and provides structural information. For sertraline, the initial fragmentation in some mass spectrometry techniques involves the loss of a methylamine (B109427) group. nih.gov The specific fragmentation pathways can be influenced by the ionization method and collision energy used. core.ac.uk For N-nitroso-sertraline, a related compound, in-source fragmentation has been observed, leading to the loss of the amine nitrogen and associated groups. usp.org
The choice of ionization technique significantly impacts the signal intensity and selectivity of the analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common techniques used for the analysis of compounds like sertraline. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for a wide range of compounds, from polar to moderately nonpolar. chromatographyonline.com It is particularly effective for large molecules and thermally labile compounds. youtube.com ESI generates ions by applying a high voltage to a liquid to create an aerosol.
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable. youtube.comcreative-proteomics.com It involves the ionization of the analyte at atmospheric pressure through a chemical reaction initiated by a corona discharge. creative-proteomics.com For certain compounds, APCI can offer higher sensitivity and be less susceptible to matrix effects compared to ESI. youtube.comcreative-proteomics.com
The selection between ESI and APCI depends on the physicochemical properties of the analyte and the matrix in which it is being analyzed. nih.gov While ESI is often the default choice, APCI can provide better performance for specific molecules like sertraline. nih.govchromatographyonline.com
Rigorous Validation of Analytical Methods Employing this compound
Method validation is a critical step to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. The use of this compound as an internal standard is integral to achieving a robustly validated method.
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. For sertraline analysis, linearity is typically established over a specific concentration range, with correlation coefficients (r²) close to 0.999. sciforum.netomicsonline.org
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. Acceptable accuracy for sertraline analysis is generally within 98-102%. researchgate.net
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For sertraline analysis, both intra-day and inter-day precision values are expected to be low, typically less than 2%. sciforum.netomicsonline.org
Recovery: Recovery is the extraction efficiency of an analytical process, determined by comparing the analytical response from an extracted sample to the response of a standard solution containing the same amount of analyte. For sertraline, recovery rates are often in the range of 88% to 95%. researchgate.netresearchgate.net
Table 1: Summary of Validation Parameters for Sertraline Analytical Methods
| Parameter | Typical Range/Value |
|---|---|
| Linearity (Concentration Range) | 0.10 - 100 ng/mL nih.gov |
| Correlation Coefficient (r²) | >0.999 researchgate.net |
| Accuracy (% Recovery) | 98% - 102% researchgate.net |
| Precision (%RSD) | < 2% sciforum.netomicsonline.org |
| Extraction Recovery | 88.0% - 95.4% researchgate.net |
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For trace analysis of sertraline in biological fluids like plasma, sensitive methods can achieve an LOQ as low as 0.10 ng/mL. nih.gov
The determination of LOD and LOQ is crucial for methods intended for trace analysis, ensuring that the method is sensitive enough for its intended application. mdpi.com
Table 2: Reported LOD and LOQ Values for Sertraline Analysis
| Method | LOD | LOQ |
|---|---|---|
| LC-MS/MS in Human Plasma | - | 0.10 ng/mL nih.gov |
| Spectrofluorimetric Method | 0.07 µg/mL | 0.21 µg/mL nih.gov |
| TLC-Densitometry | 0.054 µg/spot | 0.162 µg/spot mdpi.com |
| RP-UHPLC | 0.2085 µg/mL | 0.6321 µg/mL sciforum.net |
Investigation of Pharmacokinetic and Metabolic Processes Using Sertraline D3 Hydrochloride in Non Human and in Vitro Systems
Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Drug Metabolism Research
Theoretical Framework of DKIE and its Influence on Bond Scission
The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon observed when a hydrogen atom (H) involved in the rate-determining step of a chemical reaction is replaced by a deuterium atom (D). Due to the additional neutron in its nucleus, deuterium is approximately twice as heavy as hydrogen. This increased mass results in a lower vibrational frequency and a greater bond energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond than a C-H bond.
In the context of drug metabolism, many enzymatic reactions involve the cleavage of a C-H bond as the rate-limiting step. nih.gov By substituting a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of this bond scission can be substantially reduced. nih.gov This slowing of the reaction rate is the primary basis of the DKIE and is a foundational concept for using deuteration to modify a drug's metabolic fate. nih.gov
Impact on Cytochrome P450 (CYP450) Mediated Metabolism
The cytochrome P450 (CYP450) superfamily of enzymes is responsible for the oxidative metabolism of a vast majority of clinically used drugs. nih.govresearchgate.net A significant portion of these oxidative reactions involves the cleavage of a C-H bond. nih.gov The presence of a significant primary deuterium KIE in a CYP450-catalyzed reaction is strong evidence that this C-H bond cleavage is at least partially rate-limiting. nih.gov
When a C-H bond targeted by a CYP450 enzyme is replaced with a C-D bond, the higher energy required for bond cleavage can slow down the entire metabolic process. researchgate.net The magnitude of this effect can vary depending on the specific CYP450 isoform and the particular substrate, as the rate-limiting step of the catalytic cycle can be chemotype-dependent. plos.org For example, while some compounds may show no significant DKIE on their intrinsic clearance, others may exhibit an isotopically sensitive rate-limiting step. plos.org The first reported instance of a KIE in CYP450-linked drug metabolism was in 1961 with the N-demethylation of morphine. nih.gov Since then, numerous studies have explored the use of deuteration to modulate the metabolism of various compounds.
Sertraline (B1200038) itself is known to be metabolized by multiple CYP450 enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6, which primarily catalyze its N-demethylation. nih.govclinpgx.org Therefore, deuteration of the N-methyl group, as in Sertraline-d3 Hydrochloride, is intended to directly impact this major metabolic pathway.
Potential for Altered Metabolic Stability and Pathway Switching with Deuteration
Slowing the rate of metabolism through DKIE can lead to two primary consequences: increased metabolic stability and "metabolic switching."
Altered Metabolic Stability: By retarding the rate of cleavage at a primary metabolic site, deuteration can increase a drug's metabolic stability. nih.gov This often translates to a longer biological half-life, increased systemic exposure (Area Under the Curve or AUC), and potentially a reduction in the required dose or dosing frequency. nih.gov The goal of creating a deuterated compound like this compound is to slow its N-demethylation, thereby increasing the exposure of the parent drug. nih.gov
Metabolic Pathway Switching: If a drug is metabolized by multiple alternate pathways, slowing down the primary pathway via deuteration can cause the metabolism to shift to other, non-deuterated sites on the molecule. osti.gov This phenomenon is known as metabolic switching. osti.govtandfonline.com For instance, if the oxidation of a deuterated methyl group is depressed, the metabolism of the compound may be shunted towards an alternative pathway that does not involve the cleavage of a C-D bond. osti.gov This can alter the ratio of metabolites formed compared to the non-deuterated parent drug. nih.gov The predictability of metabolic switching is not always straightforward and requires detailed investigation in in vitro and in vivo systems. nih.govplos.org
Application of this compound in Pre-clinical Metabolism Studies
In Vitro Hepatic Model Systems for Metabolic Pathway Elucidation (e.g., microsomes, hepatocytes)
In vitro hepatic models are essential tools in preclinical drug development for understanding metabolic pathways. springernature.com Systems such as liver microsomes and hepatocytes are commonly used to assess metabolic stability and identify the enzymes responsible for a drug's clearance. springernature.comspringernature.com
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes). They are a rich source of CYP450 enzymes and are frequently used to study Phase I metabolic reactions like oxidation. springernature.com Studies using human liver microsomes have been crucial in identifying the specific CYP450 isoforms (CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6) involved in the N-demethylation and deamination of sertraline. nih.govresearchgate.net In such a system, comparing the depletion rate of this compound to that of sertraline would provide a direct measure of the DKIE on the N-demethylation pathway. A slower depletion of the deuterated compound would indicate successful retardation of its primary metabolic route.
Hepatocytes: These are the primary cells of the liver and contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive model of hepatic metabolism than microsomes. springernature.comspringernature.com Studies with hepatocytes can confirm the findings from microsomal experiments and provide insights into subsequent conjugation reactions. Research has shown that metabolically competent cells, like primary hepatocytes, can detoxify sertraline, and inhibition of CYP enzymes in these cells can exacerbate sertraline-induced toxicity. nih.gov Using this compound in hepatocyte cultures would allow for a detailed analysis of its metabolic profile, including the potential for metabolic switching and the formation of different metabolite ratios compared to the non-deuterated drug.
The table below illustrates the key in vitro hepatic systems used for metabolic studies.
| In Vitro System | Key Features | Application in Sertraline-d3 HCl Studies |
| Liver Microsomes | Contains Phase I enzymes (e.g., CYP450s). | Determine the rate of N-demethylation; Quantify the Deuterium Kinetic Isotope Effect (DKIE); Identify specific CYP isoforms involved. |
| Hepatocytes | Contains both Phase I and Phase II enzymes. | Elucidate complete metabolic pathways; Investigate potential "metabolic switching"; Assess overall metabolic stability and clearance. |
Non-Human Animal Models for Comparative Pharmacokinetic Analysis (e.g., tissue distribution, systemic exposure, clearance)
Preclinical studies in non-human animal models, such as rats and dogs, are critical for understanding the in vivo pharmacokinetics of a new chemical entity before human trials. nih.govsemanticscholar.org Such studies provide data on how a drug is absorbed, distributed, metabolized, and excreted by a whole organism.
For sertraline, animal studies have shown that it is extensively metabolized, with the liver being a primary target organ. nih.govsemanticscholar.org It also distributes widely into tissues, with brain concentrations in rats being significantly higher than plasma concentrations. semanticscholar.org The main routes of sertraline clearance are hepatic metabolism and biliary excretion. semanticscholar.org
When studying this compound in animal models, the key comparison is its pharmacokinetic profile against that of standard sertraline. The expected outcome of deuteration is an alteration of key pharmacokinetic parameters due to slowed metabolism. For example, studies on other deuterated compounds, like d3-enzalutamide, have demonstrated a higher area under the curve (AUC) in mice, rats, and dogs compared to the non-deuterated version, indicating increased systemic exposure. nih.gov
A comparative pharmacokinetic study in rats might yield results similar to those hypothesized in the table below, which is based on the known effects of deuteration on drug metabolism.
Hypothetical Comparative Pharmacokinetic Data in Rats (Oral Administration)
| Parameter | Sertraline Hydrochloride | This compound | Expected Outcome due to DKIE |
|---|---|---|---|
| Tmax (hr) | ~4.5 - 8.4 | ~4.5 - 8.4 | Little to no change |
| Cmax (ng/mL) | X | > X | Increased peak concentration |
| AUC (ng·hr/mL) | Y | > Y | Increased total drug exposure |
| t1/2 (hr) | ~26 | > 26 | Prolonged elimination half-life |
| Clearance (L/hr/kg) | Z | < Z | Decreased systemic clearance |
Note: The values X, Y, and Z are placeholders for experimental data. The table illustrates the expected directional changes based on the principles of DKIE.
Such studies are essential to confirm that the DKIE observed in vitro translates into a tangible pharmacokinetic advantage in vivo, which is a critical step in the development of deuterated drugs. nih.gov However, it is important to note that pharmacokinetic profiles can vary considerably across species, and results from animal models must be cautiously extrapolated to humans. clinpgx.orgnih.gov
Pharmacokinetic Modeling Approaches Leveraging Deuterated Standards
The precision of pharmacokinetic (PK) and pharmacodynamic models is fundamentally dependent on the quality of the underlying concentration-time data. Deuterated compounds, such as this compound, serve as ideal internal standards in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). By incorporating a stable, heavy-isotope labeled version of the analyte, researchers can correct for variability during sample preparation and analysis, ensuring highly accurate and precise quantification of the parent drug, sertraline, in biological matrices. This high-fidelity data is the bedrock for developing robust and predictive pharmacokinetic models, including population-level meta-analyses and mechanistic physiological models.
Model-based meta-analysis (MBMA) is a powerful quantitative approach used to integrate pharmacokinetic data from multiple independent studies. umn.educonsensus.app This technique allows for a comprehensive characterization of a drug's PK profile across a broader population than any single study could provide, helping to identify sources of variability. umn.edunih.gov In the context of sertraline research, data from various clinical studies in healthy adult subjects are pooled to develop a unified population pharmacokinetic (PopPK) model. umn.eduresearchgate.net
The role of this compound in this process is critical, albeit indirect. It is employed during the sample analysis phase of the individual studies that contribute data to the meta-analysis. By serving as an internal standard, it ensures that the sertraline plasma concentrations measured are accurate and consistent across different labs and studies, which is essential for the validity of the meta-analysis.
One such meta-analysis of sertraline involved fitting data from 27 different studies, comprising 748 plasma concentrations, to a two-compartment pharmacokinetic model. umn.eduresearchgate.net This analysis revealed that sertraline's pharmacokinetics are linear at doses of 50 mg and above. umn.edunih.gov The findings from such models provide key parameters that describe the drug's behavior in the body.
Table 1: Population Pharmacokinetic Parameters for Sertraline from a Model-Based Meta-Analysis
| Parameter | Description | Value |
| CL/F | Apparent Oral Clearance | 83.1 L/h |
| Vd/F | Apparent Volume of Distribution | 6,620 L |
| kₐ | Absorption Rate Constant | 0.207 h⁻¹ |
| t₁/₂ | Elimination Half-Life | ~26 hours |
| Bioavailability (F) | Fraction of drug absorbed | Dose-dependent at <50 mg |
| Data synthesized from findings reported in studies on sertraline population pharmacokinetics. umn.eduresearchgate.netnih.gov |
Physiologically-based pharmacokinetic (PBPK) modeling is a mechanistic approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. wikipedia.orgnih.gov Unlike empirical models, PBPK models are built upon fundamental physiological, anatomical, and biochemical information, creating a virtual representation of the organism. wikipedia.orgphinc-modeling.com This allows for the prediction of drug concentrations in specific tissues and organs, not just in plasma. labcorp.comnih.gov
This compound is instrumental in generating key input parameters for these complex models. Specifically, in vitro metabolism studies using systems like human liver microsomes are conducted to determine the intrinsic clearance and metabolic pathways of sertraline. nih.govresearchgate.net In these experiments, this compound is used as an internal standard to precisely quantify the rate of sertraline metabolism by various cytochrome P450 enzymes. nih.gov This in vitro data is then scaled and incorporated into the PBPK model to simulate hepatic clearance in vivo.
PBPK models for sertraline have been developed to predict drug disposition in various scenarios, such as during pregnancy, where significant physiological changes can alter drug clearance. researchgate.netfda.govnih.gov These models integrate drug-specific properties with system-specific data, such as organ volumes and blood flow rates, to provide a detailed prediction of its behavior. researchgate.netnih.gov The confidence in these predictions relies heavily on the accuracy of the input parameters, much of which is assured by the use of deuterated standards like this compound in preliminary in vitro and bioanalytical studies. nih.gov
Table 2: Key Input Parameters for a Sertraline PBPK Model
| Parameter Category | Examples | Source of Data |
| Physiological | Organ volumes (liver, gut, plasma), Blood flow rates, Tissue composition | Literature, Physiological databases |
| Drug Physicochemical | Molecular weight, pKa, LogP, Plasma protein binding | In vitro experiments, Literature |
| Absorption | Absorption rate constant (kₐ) | Clinical PK studies |
| Distribution | Tissue:plasma partition coefficients | Prediction from physicochemical properties, In vitro data |
| Metabolism | Intrinsic clearance (CLᵢₙₜ), Vₘₐₓ, Kₘ for specific CYP enzymes | In vitro metabolism studies (e.g., human liver microsomes) |
| Elimination | Renal clearance | Clinical PK studies |
| This table represents a generalized set of parameters required for PBPK model development, based on established modeling principles. phinc-modeling.comresearchgate.netfda.govnih.gov |
Role of Sertraline D3 Hydrochloride in Pharmaceutical Impurity Profiling and Reference Standards
Sertraline-d3 Hydrochloride as a Certified Reference Material (CRM)
This compound is widely used as a Certified Reference Material (CRM) in the pharmaceutical industry. cerilliant.comcerilliant.com CRMs are highly characterized materials that serve as a benchmark for quality control, method validation, and calibration. caymanchem.com They are manufactured and tested to meet stringent international standards, such as ISO 17034 and ISO/IEC 17025, ensuring their suitability for quantitative analytical applications. caymanchem.com The use of a CRM like this compound is essential for achieving accurate and reliable data in analytical testing. lgcstandards.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride lgcstandards.com |
| CAS Number | 1217741-83-7 lgcstandards.com |
| Molecular Formula | C₁₇H₁₄D₃Cl₂N · HCl lgcstandards.com |
| Molecular Weight | 345.71 lgcstandards.com |
| Purity | >95% (HPLC) lgcstandards.com |
| Intended Use | Internal standard for quantification of sertraline (B1200038) by GC- or LC-MS caymanchem.com |
In pharmaceutical quality control, CRMs are fundamental for ensuring that drug products meet the specifications set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.comveeprho.com this compound, as a stable isotope-labeled standard, is employed in assays to verify the identity, purity, and strength of the active pharmaceutical ingredient (API), Sertraline. Regulatory guidelines often require the use of well-characterized reference standards for the validation of analytical methods and for release testing of pharmaceutical products. synzeal.com Deuterated compounds are particularly crucial in bioanalysis and impurity profiling to ensure compliance with global pharmacopeial standards. pharmaffiliates.com The development of deuterated drugs has also prompted regulatory agencies to establish frameworks for their synthesis, analysis, and control, treating them as new chemical entities. researchgate.netsalamandra.netnih.gov
The value of a CRM is underpinned by its metrological traceability, which is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. labterminology.com For this compound, this means its certified property values are linked to higher-order reference materials, such as those from national metrology institutes or pharmacopoeias (e.g., United States Pharmacopeia (USP), European Pharmacopoeia (EP)). labterminology.com
The characterization of a deuterated reference material is a comprehensive process to confirm its identity and purity. nih.gov This involves a suite of analytical techniques to establish its chemical structure and quantify any impurities. caymanchem.com The results of this characterization, along with the certified value, associated uncertainty, and a statement of traceability, are documented in a Certificate of Analysis (CoA). caymanchem.compharmaffiliates.comnih.gov Isotope Dilution Mass Spectrometry (IDMS) is a key reference method used for the high-accuracy characterization of reference materials. rsc.org
Analytical Applications in Impurity Identification and Quantification
This compound is a critical tool in modern analytical chemistry, particularly in methods that utilize mass spectrometry. pharmaffiliates.com Its most common application is as an internal standard in quantitative bioanalysis and impurity profiling. caymanchem.compharmaffiliates.com Because it is chemically identical to the non-labeled sertraline but has a different mass, it co-elutes during chromatography but is clearly distinguishable by the mass spectrometer. This allows for precise and accurate quantification of sertraline and its related impurities by correcting for variations in sample preparation and instrument response. resolvemass.ca
A significant concern in pharmaceutical manufacturing is the presence of N-nitrosamine impurities, which are potent carcinogens. waters.com Regulatory agencies have set stringent limits on the presence of these impurities in drug products. waters.com The formation of N-nitroso-sertraline is a potential risk during the manufacturing process of sertraline. waters.com
To meet these strict regulatory requirements, highly sensitive and specific analytical methods are required. The development and validation of such methods rely on the availability of appropriate reference standards. N-Nitroso Sertraline-d3 is a deuterated reference material used for this purpose. veeprho.com It serves as an essential standard for method development, validation, and quality control to establish detection limits and quantify trace levels of the corresponding non-deuterated nitrosamine impurity in sertraline. veeprho.comedqm.eu The use of a deuterated internal standard in LC-MS/MS methods provides the accuracy needed to ensure these impurities are below the acceptable intake (AI) thresholds set by authorities like the FDA. waters.com
Ensuring the purity of the bulk drug substance is a cornerstone of pharmaceutical quality. During the synthesis of Sertraline Hydrochloride, various related substances and impurities can be generated. wjpsonline.comhilarispublisher.com These can include stereoisomers (enantiomers and diastereomers), degradation products, and process-related impurities. researchgate.netnih.gov
This compound is instrumental in the development of analytical methods to separate and quantify these impurities. pharmaffiliates.com As an internal standard, it enables the accurate determination of impurity levels in the Sertraline Hydrochloride API. caymanchem.com For instance, stereospecific HPLC methods have been developed to determine the enantiomeric purity of sertraline and quantify its impurities at levels as low as 0.1%. researchgate.netnih.gov The availability of a well-characterized deuterated standard enhances the reliability and robustness of these purity assays, ensuring that the final drug substance complies with the strict purity requirements of pharmacopoeias. wjpsonline.comresearchgate.net
Emerging Research Avenues and Methodological Advancements Involving Deuterated Sertraline Analogs
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Applications
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a powerful technique for probing the structural dynamics of proteins in their native solution state. nih.govresearchgate.net The method relies on the exchange of backbone amide hydrogens with deuterium (B1214612) from a deuterated buffer. The rate of this exchange is sensitive to the local protein environment, including solvent accessibility and hydrogen bonding. acs.org By measuring the rate of deuterium uptake over time with mass spectrometry, researchers can gain insights into protein conformation, flexibility, and interactions with other molecules, such as drugs. nih.govacs.org
Elucidation of Protein Conformational Dynamics and Ligand Binding
HDX-MS provides a dynamic view of protein structure, revealing how different regions of a protein move and change shape. This is crucial for understanding protein function, as these dynamics are often linked to biological activity. When a small molecule ligand, such as a drug, binds to a protein, it can alter the protein's conformational dynamics. nih.gov These changes can be detected by HDX-MS as alterations in the deuterium exchange rates in specific regions of the protein.
Regions directly involved in binding the ligand typically show a significant decrease in deuterium uptake, as they become shielded from the solvent. nih.gov Furthermore, HDX-MS is exceptionally adept at identifying allosteric effects—conformational changes that occur at sites distant from the direct binding site. These allosteric changes are often critical for the modulation of protein function upon ligand binding but can be difficult to detect with static structural methods like X-ray crystallography. HDX-MS can thus map both the direct binding footprint and the broader network of dynamic changes a ligand induces across the entire protein structure. nih.gov
Conceptual Framework for Applying HDX-MS to Sertraline-Protein Interactions
The primary pharmacological target of sertraline (B1200038) is the human serotonin (B10506) transporter (SERT), a member of the neurotransmitter:sodium symporter (NSS) family. acs.orgnih.gov These transporters are integral membrane proteins that undergo significant conformational changes to move serotonin across the neuronal membrane. nih.govebi.ac.uk Understanding how sertraline binds to and modulates the function of SERT is fundamental to comprehending its therapeutic action. Sertraline-d3 hydrochloride can be a key tool in this endeavor using HDX-MS.
A conceptual HDX-MS experiment to study the sertraline-SERT interaction would involve comparing the deuterium uptake of SERT in three states:
Apo (ligand-free) state: SERT in a buffer without any bound ligand.
Sertraline-bound state: SERT incubated with sertraline (or sertraline-d3).
Substrate-bound state: SERT incubated with its natural substrate, serotonin.
By comparing the deuterium exchange patterns between the apo and sertraline-bound states, researchers could precisely map the regions of SERT that are protected upon sertraline binding. This would delineate the binding site. Comparing the sertraline-bound state to the serotonin-bound state could reveal how the drug uniquely alters the transporter's dynamics compared to its natural substrate.
Furthermore, such studies could illuminate the mechanism of allosteric inhibition. Sertraline is known to bind to an allosteric site on SERT, in addition to the central binding site. nih.gov HDX-MS could track the conformational changes propagating from this allosteric site to the rest of the transporter, providing a detailed picture of how binding at this secondary site locks the transporter in a non-functional state. nih.gov The use of sertraline-d3 itself in the experiment is primarily as the ligand of interest, while the deuterium exchange occurs between the protein and the deuterated solvent.
| Experimental State | Expected HDX-MS Outcome on SERT | Research Question Addressed |
| Apo (Ligand-Free) | Baseline deuterium exchange profile, revealing intrinsically flexible and stable regions. | What is the native conformational dynamic of the serotonin transporter? |
| Sertraline-Bound | Decreased deuterium uptake at the central and allosteric binding sites. Altered uptake in distant regions. | Where does sertraline bind, and what allosteric changes does it induce? |
| Serotonin-Bound | Decreased deuterium uptake at the substrate binding site. Unique pattern of allosteric changes related to transport cycle. | How do the conformational changes induced by sertraline differ from those induced by the natural substrate, serotonin? |
| Norsertraline-Bound | Potentially different protection patterns compared to sertraline, reflecting altered binding affinity or mode. | Do active metabolites of sertraline interact with the transporter in the same way as the parent drug? |
Environmental and Ecotoxicological Research Using Deuterated Tracers
The widespread use of pharmaceuticals has led to their detection as contaminants in various environmental compartments. nih.gov Stable isotope-labeled compounds, such as this compound, are invaluable tools for environmental and ecotoxicological research. They act as tracers, allowing scientists to distinguish the compound of interest from its naturally occurring or pre-existing unlabeled counterparts. nih.govyoutube.com This is particularly useful for studying the fate, transport, and transformation of contaminants in complex environmental matrices. hutton.ac.uk
Tracking Pharmaceutical Contaminants in Aquatic and Terrestrial Systems (e.g., wastewater, wildlife)
Sertraline is frequently detected in wastewater effluents and surface waters. nih.govunito.it this compound can be used as a spike-in internal standard in environmental samples (water, soil, sediment, or biological tissues) before extraction and analysis. unito.it Because its chemical behavior is nearly identical to that of native sertraline, it experiences similar losses during sample preparation. However, because it is mass-shifted, it can be distinguished by mass spectrometry. This allows for accurate quantification of the native sertraline present in the sample by correcting for procedural losses.
In controlled field or laboratory studies, sertraline-d3 can be intentionally introduced into a system (e.g., a model ecosystem or a wastewater treatment process) to trace its path. zeochem.commdpi.com Researchers can follow the movement of the labeled compound from water into sediments, its uptake by aquatic organisms like algae or fish, and its potential bioaccumulation in the food web. consensus.app This provides precise data on uptake rates, bioaccumulation factors, and transfer between trophic levels, which is critical for assessing ecological risk. consensus.app
Assessment of Environmental Fate and Transformation Pathways of Sertraline Analogs
Pharmaceuticals in the environment can undergo various transformation processes, including biodegradation and photodegradation, leading to the formation of new compounds. nih.govlongdom.org Studies have shown that sertraline degrades in the aquatic environment, particularly through photolysis, forming several transformation products. nih.govresearchgate.net
Using sertraline-d3 as a tracer can significantly aid in elucidating these transformation pathways. In degradation experiments, researchers can start with the labeled parent compound and monitor the appearance of labeled transformation products over time. Because the deuterium label is retained in the core structure of the molecule through many chemical reactions, any detected deuterated product can be confidently identified as originating from the initial sertraline-d3. This helps to build a complete picture of the degradation network, distinguishing true transformation products from unrelated background contaminants in the sample matrix. confex.com This approach provides crucial data for environmental fate models that predict the persistence and potential impact of sertraline and its byproducts in the environment.
| Research Area | Application of Sertraline-d3 | Information Gained |
| Environmental Monitoring | Internal standard for quantification in water, soil, and biota samples. unito.it | Accurate concentration data of sertraline in various environmental compartments. |
| Contaminant Transport | Tracer in controlled ecosystem studies (mesocosms) or hydrological studies. zeochem.commdpi.com | Data on movement, partitioning, and dilution of sertraline in aquatic and terrestrial systems. |
| Bioaccumulation Studies | Tracer to monitor uptake and accumulation in organisms (e.g., fish, invertebrates). consensus.app | Bioaccumulation factors (BAF), uptake and depuration kinetics, trophic transfer rates. |
| Degradation Pathways | Labeled starting material in biodegradation or photodegradation experiments. nih.govlongdom.org | Unambiguous identification of transformation products and elucidation of degradation kinetics and pathways. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for determining the purity of Sertraline-d3 Hydrochloride in research settings?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used, employing a mobile phase of acetonitrile and phosphate buffer (pH 3.0) to separate impurities. System suitability tests with USP reference standards (e.g., Sertraline Hydrochloride RS) ensure resolution between the deuterated compound and its non-deuterated or stereoisomeric counterparts. Peak response ratios are calculated to quantify impurities, with acceptance criteria ≤0.30% for (R,R)-stereoisomers .
- Data Interpretation : Compare chromatograms of test and standard solutions to identify retention time shifts caused by deuterium substitution. Use relative retention times (Table 1 in ) to distinguish between this compound and related compounds.
Q. How should researchers design stability studies for this compound under various storage conditions?
- Experimental Design : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Analyze samples monthly using validated HPLC methods to track degradation products, such as oxidation byproducts or hydrolysis intermediates. Include control samples stored at -20°C for baseline comparison.
- Key Metrics : Monitor changes in assay potency (target: 95–105% of initial concentration) and impurity profiles. Use mass spectrometry (LC-MS) to confirm the identity of degradation products .
Q. What protocols ensure accurate quantification of this compound in biological matrices during pharmacokinetic studies?
- Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the compound from plasma. Deuterated internal standards (e.g., Sertraline-d6) minimize matrix effects.
- Instrumentation : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. Optimize transitions for m/z 306→159 (Sertraline-d3) and m/z 312→165 (internal standard) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic pathway data between Sertraline and its deuterated analog?
- Approach : Conduct in vitro microsomal assays (human liver microsomes) to compare metabolic rates. Use deuterium isotope effect (DIE) calculations (kH/kD) to identify steps where deuteration slows metabolism (e.g., CYP3A4-mediated N-demethylation).
- Data Analysis : Pair LC-MS/MS metabolite profiling with kinetic modeling to quantify differences in clearance pathways. Address contradictions by validating findings across multiple donor microsomes or in vivo models .
Q. What methodologies are employed to assess the isotope effect of deuterium in this compound during pharmacokinetic studies?
- Experimental Strategy : Administer equimolar doses of Sertraline and this compound in crossover studies (rodent or human). Measure plasma half-life (t1/2), AUC, and Cmax to quantify pharmacokinetic differences.
- Advanced Techniques : Use stable isotope-labeled tracers and compartmental modeling to isolate isotope effects from formulation variability. Validate results with replicate studies and Bayesian statistical analysis .
Q. How can chiral resolution techniques improve the synthesis and analysis of this compound?
- Synthetic Optimization : Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) to enhance enantiomeric excess (ee) during deuteration. Monitor ee via chiral HPLC with cellulose-based columns.
- Analytical Validation : Use polarimetric detection or nuclear magnetic resonance (NMR) to confirm stereochemical integrity. Cross-validate with circular dichroism (CD) spectroscopy for critical batches .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., variable metabolic stability), replicate experiments under controlled conditions (pH, temperature, enzyme activity) and apply multivariate regression to identify confounding factors .
- Reproducibility : Document chromatographic parameters (column lot, gradient profile) and raw data in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
